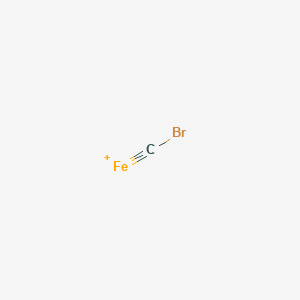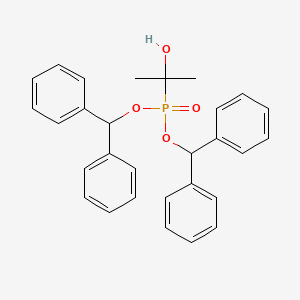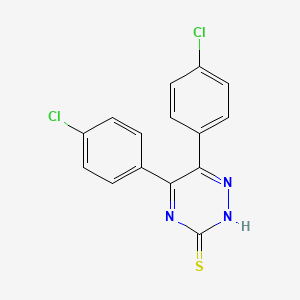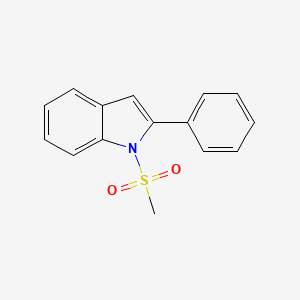
(Bromomethylidyne)iron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethylidyne)iron(1+) is a chemical compound that belongs to the class of organometallic compounds It consists of an iron atom bonded to a bromomethylidyne ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethylidyne)iron(1+) typically involves the reaction of iron complexes with bromomethylidyne precursors under controlled conditions. One common method is the reaction of iron pentacarbonyl with bromomethylidyne chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Bromomethylidyne)iron(1+) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Bromomethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The bromomethylidyne ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Applications De Recherche Scientifique
(Bromomethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (Bromomethylidyne)iron(1+) involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Chloromethylidyne)iron(1+)
- (Iodomethylidyne)iron(1+)
- (Methylidyne)iron(1+)
Uniqueness
(Bromomethylidyne)iron(1+) is unique due to the presence of the bromomethylidyne ligand, which imparts specific reactivity and properties to the compound. Compared to its analogs with different halogen ligands, it may exhibit different reactivity patterns and stability under various conditions.
Propriétés
Numéro CAS |
90143-37-6 |
|---|---|
Formule moléculaire |
CBrFe+ |
Poids moléculaire |
147.76 g/mol |
Nom IUPAC |
bromomethylidyneiron(1+) |
InChI |
InChI=1S/CBr.Fe/c1-2;/q;+1 |
Clé InChI |
GUZVCLNHXUKJPG-UHFFFAOYSA-N |
SMILES canonique |
C(#[Fe+])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)

![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)

![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)



![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)


